molecular formula C2H4O4P- B1261296 Phosphonoacetaldehyde(1-)

Phosphonoacetaldehyde(1-)

Cat. No. B1261296
M. Wt: 123.02 g/mol
InChI Key: YEMKIGUKNDOZEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups;  major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.

Scientific Research Applications

1. Role in Microbial Metabolism

  • Phosphonoacetaldehyde (PAld) plays a crucial role in microbial metabolism. It acts as a common intermediate in the degradation of various naturally occurring phosphonates, leading to the production of inorganic phosphate and other compounds. This process is facilitated by specific enzymes such as phosphonoacetaldehyde dehydrogenase (PhnY) (Agarwal et al., 2014).

2. Enzymatic Analysis and Structure

  • Phosphonoacetaldehyde hydrolase (phosphonatase) is an enzyme that hydrolyzes PAld into acetaldehyde and phosphate. Studies on the crystal structure of this enzyme provide insights into its catalytic mechanism, including the hydrolytic P-C bond cleavage and the involvement of active-site nucleophiles (Morais et al., 2000).

3. Biosynthetic Pathways of Natural Products

  • PAld is an intermediate in the biosynthesis of several phosphonate natural products. Its reduction to 2-hydroxyethylphosphonate is a key step in the biosynthesis of antibiotics like fosfomycin, highlighting the significance of PAld in the production of biologically active compounds (Shao et al., 2008).

4. Catalysis and Reaction Mechanism

  • The catalysis of Schiff-base formation in PAld hydrolase involves intricate mechanisms. Detailed analysis of this process has led to a better understanding of the catalytic functions of enzymes involved in phosphonate metabolism (Morais et al., 2004).

5. Synthesis and Analytical Applications

  • The synthesis of radiolabeled PAld facilitates the study of enzymes catalyzing pathways involving natural phosphonates. This has implications for exploring enzyme mechanisms and the biosynthetic pathways of various compounds (Zhang et al., 2003).

6. Stereochemistry in Phosphonate Biosynthesis

  • Research on the stereochemistry of hydride transfer in the reduction of PAld contributes to understanding the biosynthetic pathways towards specific phosphonate compounds like fosfomycin (Peck et al., 2012).

7. Theoretical Insights and Computational Studies

  • Computational studies provide theoretical insights into the catalysis by phosphonoacetaldehyde hydrolase, contributing to a deeper understanding of the reaction mechanisms at the molecular level (Szefczyk et al., 2006).

8. Phosphonate-Based Material Applications

  • Phosphonic acids, related to PAld, are used for controlling surface and interface properties in various materials and devices. Their applications extend to organic electronics, photovoltaic cells, and the synthesis of nanomaterials (Guerrero et al., 2013).

9. Environmental Impact and Applications

  • PAld and related phosphonates have significant environmental implications, especially in water research. Their unique properties affect their behavior in natural systems and their interaction with other compounds (Nowack, 2003).

10. Biotechnological Applications

  • The degradation pathways of compounds like 2-aminoethylphosphonate, involving PAld, have biotechnological significance. Understanding these pathways is essential for utilizing phosphonates as phosphorus sources in various microorganisms (Borisova et al., 2011).

properties

Product Name

Phosphonoacetaldehyde(1-)

Molecular Formula

C2H4O4P-

Molecular Weight

123.02 g/mol

IUPAC Name

hydroxy(2-oxoethyl)phosphinate

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1

InChI Key

YEMKIGUKNDOZEG-UHFFFAOYSA-M

Canonical SMILES

C(C=O)P(=O)(O)[O-]

synonyms

2-phosphonoacetaldehyde
acetylphosphonate
phosphonoacetaldehyde

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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